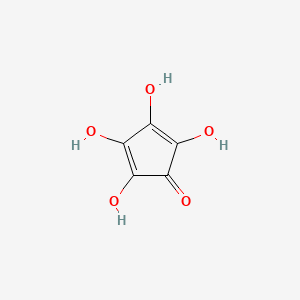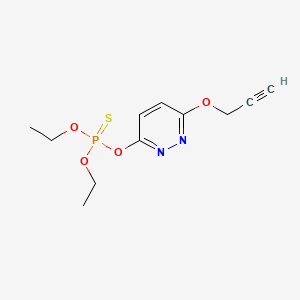
Phosphorothioic acid, O,O-diethyl O-(6-(2-propynyloxy)-3-pyridazinyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O,O-diethyl O-(6-(2-propynyloxy)-3-pyridazinyl) ester is an organophosphorus compound It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to a sulfur atom, and an ester linkage to a pyridazinyl ring substituted with a propynyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl O-(6-(2-propynyloxy)-3-pyridazinyl) ester typically involves the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl ring is synthesized through a series of reactions starting from readily available precursors such as hydrazine and diketones.
Introduction of the Propynyloxy Group: The propynyloxy group is introduced via an alkylation reaction using propargyl alcohol and a suitable base.
Formation of the Phosphorothioate Group: The final step involves the reaction of the pyridazinyl intermediate with diethyl phosphorochloridothioate under basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic acid, O,O-diethyl O-(6-(2-propynyloxy)-3-pyridazinyl) ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the phosphorothioate group can be oxidized to form a phosphorothioate oxide.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphoric acid derivative and the pyridazinyl alcohol.
Substitution: The propynyloxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Phosphorothioate oxide derivatives.
Hydrolysis: Phosphoric acid derivatives and pyridazinyl alcohol.
Substitution: Various substituted pyridazinyl derivatives.
Applications De Recherche Scientifique
Phosphorothioic acid, O,O-diethyl O-(6-(2-propynyloxy)-3-pyridazinyl) ester has several scientific research applications:
Agriculture: It is studied for its potential use as a pesticide due to its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects.
Pharmaceuticals: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biology: It is studied for its effects on biological systems, particularly its interactions with enzymes and receptors.
Mécanisme D'action
The primary mechanism of action of Phosphorothioic acid, O,O-diethyl O-(6-(2-propynyloxy)-3-pyridazinyl) ester involves the inhibition of acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the synaptic cleft, leading to prolonged nerve signal transmission. This mechanism is particularly relevant in its application as a pesticide.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphorothioic acid, O,O-diethyl O-(4-nitrophenyl) ester: Another organophosphorus compound with similar pesticidal properties.
Phosphorothioic acid, O,O-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester: A compound with similar structural features but different biological activity.
Uniqueness
Phosphorothioic acid, O,O-diethyl O-(6-(2-propynyloxy)-3-pyridazinyl) ester is unique due to the presence of the propynyloxy group, which imparts distinct chemical reactivity and biological activity. This group allows for specific interactions with biological targets, making it a valuable compound for research and application in various fields.
Propriétés
Numéro CAS |
53605-05-3 |
|---|---|
Formule moléculaire |
C11H15N2O4PS |
Poids moléculaire |
302.29 g/mol |
Nom IUPAC |
diethoxy-(6-prop-2-ynoxypyridazin-3-yl)oxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H15N2O4PS/c1-4-9-14-10-7-8-11(13-12-10)17-18(19,15-5-2)16-6-3/h1,7-8H,5-6,9H2,2-3H3 |
Clé InChI |
BUKJTCLDASSHGD-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(OCC)OC1=NN=C(C=C1)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



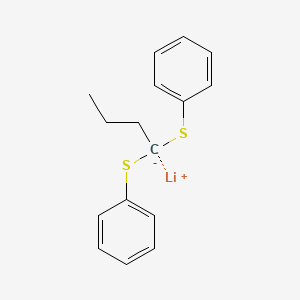

![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)

![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)
![4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14635894.png)
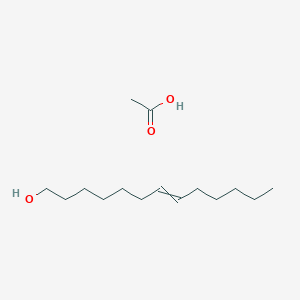
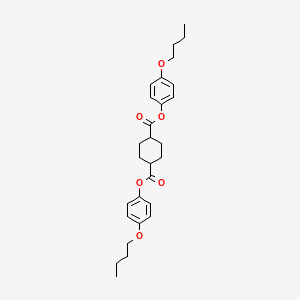

![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)
